molecular formula C9H11BrO2 B083188 2-Bromo-3,5-dimethoxytoluene CAS No. 13321-73-8

2-Bromo-3,5-dimethoxytoluene

Cat. No.: B083188
CAS No.: 13321-73-8
M. Wt: 231.09 g/mol
InChI Key: RONRLLIJBQHXCI-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dimethoxytoluene (2-Br-3,5-DMTO) is an organic compound used in the synthesis of various organic compounds and materials. It is a pale yellow solid with a molecular formula of C9H10BrO2. It is a brominated derivative of toluene and can be used as a precursor to a variety of organic compounds. The compound is of interest due to its unique properties, which make it useful for a variety of applications.

Scientific Research Applications

  • Bromination of Derivatives of Resorcinol : The bromination of derivatives like 3,5-dimethoxytoluene has been studied, with investigations into hydrogen bromide-catalyzed rearrangements, highlighting its importance in organic synthesis (Cannon et al., 1971).

  • Synthesis of Organic Compounds : 2-Bromo-3,5-dimethoxytoluene is used in the synthesis of various organic compounds, such as 3,4-Dimethoxy-o-toluic acid, through processes like catalytic reduction and bromination (Connolly et al., 2004).

  • Intermediate in Coenzyme Q Synthesis : This compound serves as a key intermediate for synthesizing coenzyme Q compounds, critical in cellular energy production (Qiu et al., 2019).

  • Metabolism Studies : Its analogues, such as 4-bromo-2,5-dimethoxyphenethylamine, are studied for their metabolism and toxic effects in various species, contributing to pharmacological and toxicological research (Carmo et al., 2005).

  • Chemical Properties and Analysis : Studies on similar compounds, like 4-bromo-2,5-dimethoxyamphetamine, inform about the psychoactivity, toxic effects, and analytical methods of these substances (Delliou, 1983).

  • Selective Aromatic Chlorination and Bromination : Research on chlorination and bromination of similar compounds, like 1,2-Dimethoxybenzene and 3,4-dimethoxytoluene, contributes to understanding selective aromatic halogenation processes (Minisci et al., 1989).

  • Biosynthesis in Plants : The biosynthesis of major scent components, including 3,5-dimethoxytoluene, by novel rose O-methyltransferases, provides insights into plant biochemistry and fragrance production (Scalliet et al., 2002).

  • Psychoactive Substance Studies : The presence, pattern of use, and subjective effects of psychoactive analogues like 4-bromo-2,5-dimethoxyphenethylamine in recreational drug markets are also researched, contributing to our understanding of drug abuse and public health (Caudevilla-Gálligo et al., 2012).

  • Medical and Pharmacological Applications : Studies on the metabolism, disposition, and toxicological profiles of related compounds in various species provide valuable insights for medical and pharmacological applications (Kanamori et al., 2002).

Properties

IUPAC Name

2-bromo-1,5-dimethoxy-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6-4-7(11-2)5-8(12-3)9(6)10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONRLLIJBQHXCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80306092
Record name 2-Bromo-3,5-dimethoxytoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13321-73-8
Record name 13321-73-8
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Record name 2-Bromo-3,5-dimethoxytoluene
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Record name 2-Bromo-3,5-dimethoxytoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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